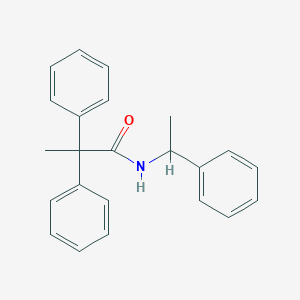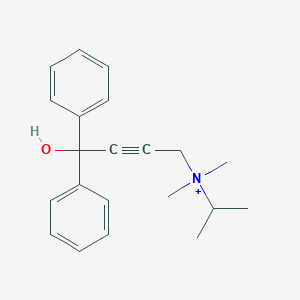![molecular formula C17H14N4OS B286683 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286683.png)
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known for its unique structure and diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit diverse pharmacological properties. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to identify new targets for drug discovery. Moreover, the development of new synthesis methods to improve the yield and purity of the compound is also an area of future research.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzaldehyde, 3-methylbenzaldehyde, and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then cyclized to form the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been reported to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models.
Propiedades
Fórmula molecular |
C17H14N4OS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-4-3-5-13(10-11)16-20-21-15(18-19-17(21)23-16)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3 |
Clave InChI |
QSWDQORZJDICTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)






